Acetic acid, cyanooxo-, 1,1-dimethylethyl ester
Overview
Description
Acetic acid, cyanooxo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H11NO3. It is also known by other names such as tert-butyl cyanoacetate. This compound is characterized by the presence of a cyano group (–CN) and an ester functional group (–COO–) attached to a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, cyanooxo-, 1,1-dimethylethyl ester can be synthesized through several methods. One common synthetic route involves the esterification of cyanoacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, cyanooxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield cyanoacetic acid and tert-butyl alcohol in the presence of aqueous acid or base.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Nucleophilic Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: Cyanoacetic acid and tert-butyl alcohol.
Nucleophilic Substitution: Substituted cyanoacetates.
Reduction: Amino derivatives.
Scientific Research Applications
Acetic acid, cyanooxo-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, cyanooxo-, 1,1-dimethylethyl ester involves its ability to undergo various chemical transformations. The cyano group can act as an electrophile, participating in nucleophilic addition and substitution reactions. The ester group can be hydrolyzed to release cyanoacetic acid, which can further react with other compounds. These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, tert-butyl ester: Similar in structure but lacks the cyano group.
Cyanoacetic acid: Contains the cyano group but lacks the ester functionality.
Methyl cyanoacetate: Similar ester but with a methyl group instead of a tert-butyl group.
Uniqueness
Acetic acid, cyanooxo-, 1,1-dimethylethyl ester is unique due to the presence of both the cyano and ester functional groups attached to a tert-butyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-cyano-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,3)11-6(10)5(9)4-8/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWVFIZABCGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20759649 | |
Record name | tert-Butyl 3-nitrilo-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20759649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95645-64-0 | |
Record name | tert-Butyl 3-nitrilo-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20759649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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